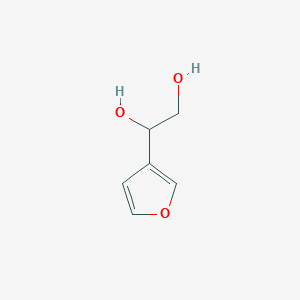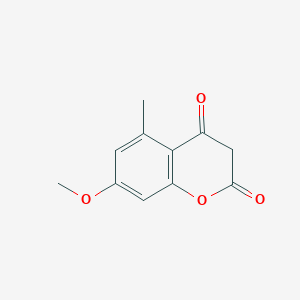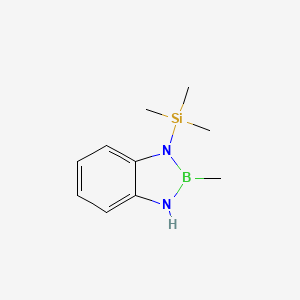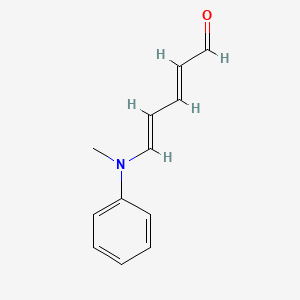
1-(Furan-3-yl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-yl)ethane-1,2-diol is an organic compound featuring a furan ring attached to an ethane-1,2-diol moiety. This compound is of interest due to its unique structure, which combines the aromatic properties of furan with the diol functionality, making it a versatile intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reductive dimerization of furan-2-carbaldehyde. This process can be carried out chemically or electrochemically, often employing a static mixer to enhance yield, purity, chemoselectivity, and stereoselectivity . Another method involves the enantioselective synthesis using chiral catalysts, which allows for the production of enantiopure 1-(2-furanyl)-1,2-ethanediol .
Industrial Production Methods: Industrial production of this compound typically involves continuous processes to ensure high efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Furan-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be hydrogenated under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Results in hydrogenated furan derivatives.
Substitution: Yields halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
1-(Furan-3-yl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Furan-3-yl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. The diol functionality allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. The furan ring provides aromatic stability and can undergo electrophilic substitution reactions, further contributing to its versatility .
Vergleich Mit ähnlichen Verbindungen
1,2-bis(furan-2-yl)ethane-1,2-diol: Another diol with two furan rings, offering different reactivity and applications.
1-(Furan-2-yl)ethane-1,2-diol: A similar compound with the furan ring at a different position, affecting its chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
61063-45-4 |
|---|---|
Molekularformel |
C6H8O3 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
1-(furan-3-yl)ethane-1,2-diol |
InChI |
InChI=1S/C6H8O3/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6-8H,3H2 |
InChI-Schlüssel |
JDSSSVRENSVVLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)

![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)


![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)

![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)


